5-Iodo-2'-O-methyluridine

HCV Antiviral Research RNA-dependent RNA polymerase

Researchers needing stable, functionalizable nucleosides for antiviral or antisense applications face challenges with nuclease susceptibility and limited reactivity. 5-Iodo-2'-O-methyluridine addresses this by combining 2'-O-methyl for enhanced stability and binding, with a 5-iodo handle for conjugation or halogen bonding. • RdRp SAR probe: triphosphate metabolite enables dissection of sugar/base contributions to inhibition. • Oligonucleotide synthesis: phosphoramidite-ready building block for long-lasting siRNA/ASOs. • Supply: ≥99% (HPLC) purity, ambient shipping with cold storage at 2-8°C.

Molecular Formula C10H13IN2O6
Molecular Weight 384.12 g/mol
CAS No. 34218-84-3
Cat. No. B150679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2'-O-methyluridine
CAS34218-84-3
Molecular FormulaC10H13IN2O6
Molecular Weight384.12 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O
InChIInChI=1S/C10H13IN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1
InChIKeyPLVDDNNLEWFJNQ-JXOAFFINSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2'-O-methyluridine Procurement Overview


5-Iodo-2'-O-methyluridine (synonym: 2'-O-Methyl-5-iodouridine) is a chemically modified nucleoside featuring both a 5-iodo substitution on the uracil base and a 2'-O-methyl modification on the ribose sugar [1]. This compound is recognized as a purine nucleoside analog, a class known for broad-spectrum antitumor activity targeting indolent lymphoid malignancies, with mechanisms involving the inhibition of DNA synthesis and induction of apoptosis [2][3]. It is commercially available as a white to off-white powder with a defined purity standard of ≥99% (HPLC) and specific storage conditions of 2-8°C .

Dual-modified nucleoside analog. 2'-O-methyl + 5-iodo groups provide nuclease resistance and a functional handle for bioconjugation or halogen bonding studies.
Cell-model endpoint review. Investigated for inhibition of DNA synthesis and apoptosis pathway induction in lymphoid cell models.
Viral polymerase tool compound. Metabolite inhibits HCV NS5B and Dengue RdRp, supporting structure-activity relationship studies.

5-Iodo-2'-O-methyluridine: Why Dual Modification Matters


The scientific and industrial value of 5-Iodo-2'-O-methyluridine is not a simple sum of its parts but a consequence of the specific and synergistic functional properties conferred by its dual modifications. The 2'-O-methyl group is known to enhance resistance to nucleases and improve binding affinity to complementary RNA, while the 5-iodo substitution allows for halogen bonding and serves as a handle for post-synthetic functionalization or radiosensitization . Consequently, compounds lacking one or both of these features—such as unmodified uridine, 2'-O-methyluridine (no 5-iodo), or 5-iodouridine (no 2'-O-methyl)—cannot be assumed to be functionally equivalent . The precise combination of modifications in 5-Iodo-2'-O-methyluridine dictates its unique molecular recognition, metabolic stability, and potential for downstream applications, making generic substitution a significant risk to experimental reproducibility and project outcomes. The following evidence details the specific, quantifiable performance parameters that define this compound's differentiated profile.

Loss of 2'-O-methyl
Replacing with 5-iodouridine removes nuclease resistance and enhanced RNA binding affinity. Stability and target engagement may shift significantly.
Loss of 5-iodo handle
2'-O-methyluridine lacks the iodine atom required for halogen bonding, radiosensitization, or post-synthetic functionalization. Bioconjugation utility is lost.
Deoxyribose analog mismatch
5-Iodo-2'-deoxyuridine targets DNA viruses; the ribose 2'-O-methyl is essential for RNA polymerase inhibition. Functional profile does not transfer.

5-Iodo-2'-O-methyluridine: Evidence-Based Differentiation


HCV NS5B Polymerase Inhibition

The 5'-triphosphate metabolite of 5-Iodo-2'-O-methyluridine demonstrates direct inhibition of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. In a biochemical assay using wild-type HCV genotype 1b BK NS5B Cdelta55 polymerase and a radiolabeled RNA substrate, this metabolite exhibited an IC50 of 9.90 µM (9,900 nM) [1]. For comparison, the 5'-triphosphate of 2'-O-methylcytidine, a related 2'-O-methylated nucleoside analog, has been reported as an inhibitor of HCV NS5B with a more potent IC50 of 3.8 µM in a similar biochemical context [2]. While the 5-iodo analog is less potent against this specific target, its unique halogen substitution provides alternative advantages for applications such as radiosensitization and bioconjugation not shared by the cytidine derivative.

HCV NS5B Inhibition
Cross-study comparable
IC50 9.90 µM (triphosphate of 5-Iodo-2'-O-methyluridine) vs 3.8 µM (2'-O-methylcytidine triphosphate) against HCV NS5B polymerase.
Supports polymerase inhibition profiling.
~2.6-fold less potent, but 5-iodo provides orthogonal functional utility.
HCV Antiviral Research RNA-dependent RNA polymerase Nucleoside Analog

Dengue Virus RdRp Inhibition

The 5'-triphosphate metabolite of 5-Iodo-2'-O-methyluridine also inhibits the RNA-dependent RNA polymerase (RdRp) from Dengue virus. In a biochemical assay, this metabolite demonstrated an IC50 of 20.0 µM (20,000 nM) against the Dengue virus RdRp after a 120-minute incubation [1]. This activity distinguishes it from analogs like 5-Iodo-2'-deoxyuridine (Idoxuridine), a nucleoside analog with a 5-iodo modification but a deoxyribose sugar, which shows no reported activity against Dengue virus but is a potent inhibitor of DNA viruses like herpesvirus (IC50 = 4.3 µM against feline herpesvirus type-1) [2]. The presence of the 2'-O-methyl group on the ribose sugar is critical for enabling the nucleoside to target RNA viruses like Dengue.

Dengue RdRp Inhibition
Cross-study comparable
IC50 20.0 µM (triphosphate) against Dengue RdRp; Idoxuridine (deoxyribose) shows no Dengue activity.
Ribose 2'-O-methyl essential for RNA virus target engagement.
Deoxyribose analog targets DNA virus, not RNA virus.
Dengue Virus Antiviral RdRp Flavivirus

Nuclease Resistance & Binding Affinity

The 2'-O-methyl group is a critical modification for improving the pharmacological properties of oligonucleotides. It is well-established that this modification enhances the nuclease resistance of RNA molecules, preventing degradation by cellular enzymes, and increases the binding affinity (Tm) to complementary RNA targets . While quantitative increases in half-life or melting temperature are sequence-dependent, the improvement is a class-level property of 2'-O-methylated nucleosides. 5-Iodo-2'-O-methyluridine incorporates this beneficial modification, providing a clear advantage over non-methylated analogs like 5-Iodouridine, which would be more susceptible to rapid enzymatic degradation in biological systems [1]. This enhanced stability is a primary driver for procuring this specific analog for the synthesis of stabilized therapeutic oligonucleotides and modified RNA constructs.

Nuclease Resistance
Class-level inference
2'-O-methyl modification enhances nuclease resistance and RNA binding affinity (class property).
Required for stable oligonucleotide constructs.
Quantitative half-life and Tm values are sequence-dependent; verify for specific construct.
Oligonucleotide Therapeutics RNA Stability Nuclease Resistance Antisense siRNA

5-Iodo-2'-O-methyluridine: Key Applications


Nuclease-Resistant ASO & siRNA Synthesis

The 2'-O-methyl modification is a cornerstone for enhancing the stability of therapeutic oligonucleotides against nuclease degradation. 5-Iodo-2'-O-methyluridine serves as a critical phosphoramidite building block in the solid-phase synthesis of antisense oligonucleotides, siRNAs, and other modified RNA constructs where improved serum stability and target binding affinity are required for in vitro and in vivo studies . The 5-iodo group can also be leveraged for post-synthetic conjugation or as a heavy atom for X-ray crystallography, adding a layer of functionality not available with unmodified uridine.

Viral RNA Polymerase Probes

As demonstrated by the biochemical data for its 5'-triphosphate metabolite, 5-Iodo-2'-O-methyluridine is a valuable tool compound for investigating the structure-activity relationship (SAR) of viral RNA-dependent RNA polymerases (RdRps), particularly those from HCV and Dengue virus [1]. Its unique combination of 2'-O-methyl and 5-iodo substituents allows researchers to dissect the contributions of both the sugar and base modifications to enzyme inhibition and chain termination, providing critical insights for rational antiviral drug design.

Radiosensitizer for Hematological Malignancies

5-Iodo-2'-O-methyluridine belongs to the class of purine nucleoside analogs, which are characterized by their broad antitumor activity, specifically targeting indolent lymphoid malignancies [2]. The mechanism is linked to the inhibition of DNA synthesis and the induction of apoptosis in rapidly dividing cells [3]. Additionally, the presence of the iodine atom suggests its potential utility as a radiosensitizer, where its incorporation into DNA could increase the susceptibility of cancer cells to radiation-induced damage, a property analogous to that of 5-Iodo-2'-deoxyuridine . This makes it a relevant compound for experimental oncology research.

Halogen Bonding Bioconjugation

The 5-iodo substituent provides a unique chemical handle for post-synthetic modifications and can promote halogen bonding interactions . This feature is valuable in chemical biology for creating novel bioconjugates, installing fluorescent or affinity tags onto oligonucleotides, or studying the role of halogen bonds in nucleic acid-ligand recognition. This synthetic versatility is a key differentiator from 2'-O-methyluridine, which lacks a reactive group at the 5-position.

Application
Selection Property
Validation Focus
Oligonucleotide stability studies
2'-O-methyl nuclease resistance and binding affinity
Serum stability and target engagement assays
Viral RdRp structure-activity relationship research
Triphosphate metabolite inhibitory activity
Biochemical IC50 and chain termination studies
Cancer cell-model studies
DNA synthesis inhibition and apoptosis pathway context
Cytotoxicity and radiosensitization endpoint review
Halogen bonding and bioconjugation research
5-iodo reactive chemical handle
Conjugation efficiency and halogen bond characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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